1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate
Description
The compounds under analysis are derivatives of but-2-enedioate esterified with propan-2-yl at the 4-O position and functionalized at the 1-O position with a 2-(sulfonamido/sulfonylamino)propyl group. Below is a detailed comparison of these compounds based on substituent effects, leveraging chemical principles and methodologies from the provided evidence.
Properties
CAS No. |
9002-64-6 |
|---|---|
Molecular Formula |
C95H152N6O36S6 |
Molecular Weight |
2146.6 g/mol |
IUPAC Name |
1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate |
InChI |
InChI=1S/C17H29NO6S.C17H23NO6S.C16H27NO6S.C16H21NO6S.C15H27NO6S.C14H25NO6S/c2*1-13(2)24-17(20)10-9-16(19)23-11-14(3)18-25(21,22)12-15-7-5-4-6-8-15;2*1-12(2)23-16(19)10-9-15(18)22-11-13(3)17-24(20,21)14-7-5-4-6-8-14;1-11(2)22-14(18)8-7-13(17)21-9-12(3)16-23(19,20)10-15(4,5)6;1-10(2)9-22(18,19)15-12(5)8-20-13(16)6-7-14(17)21-11(3)4/h9-10,13-15,18H,4-8,11-12H2,1-3H3;4-10,13-14,18H,11-12H2,1-3H3;9-10,12-14,17H,4-8,11H2,1-3H3;4-10,12-13,17H,11H2,1-3H3;7-8,11-12,16H,9-10H2,1-6H3;6-7,10-12,15H,8-9H2,1-5H3 |
InChI Key |
VMJDZRLRUKYZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)CC1CCCCC1.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)CC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)CC(C)(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)C1CCCCC1.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of appropriate sulfonamides with but-2-enedioic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process. For example, the reaction might be carried out in the presence of a strong acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide, depending on the specific requirements of the reaction.
Industrial Production Methods
Industrial production of these compounds may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted sulfonamides and esters.
Scientific Research Applications
Potential Applications of Sulfonamide-Substituted But-2-Enedioates
The compounds 1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate and its analogs represent a class of chemical entities with a but-2-enedioate moiety, an ester derived from maleic acid. These compounds incorporate sulfonamide substituents, which contribute to their chemical properties. The general structure consists of a propyl chain attached to a but-2-enedioate backbone, modified by different sulfonamide groups such as benzenesulfonamido, benzylsulfonylamino, and cyclohexylmethylsulfonylamino. These compounds have potential applications in biological activities and interaction studies.
Potential Biological Activities
These compounds may exhibit biological activities due to their sulfonamide groups, known for antibacterial properties. The but-2-enedioate structure may also confer additional biological functions.
Potential Applications
The potential applications of these compounds include:
- Pharmaceutical research, as potential antibacterial agents.
- Development of novel therapeutic agents with improved efficacy and reduced side effects.
Interaction Studies
Interaction studies for these compounds often focus on their binding affinity and inhibitory effects on various biological targets. Key areas include:
- Enzyme inhibition studies.
- Receptor binding assays.
Mechanism of Action
The mechanism of action of these compounds often involves the interaction of the sulfonamide groups with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Features
All six compounds share a common backbone: 1-O-[2-(substituted sulfonamido/sulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate. The substituents vary as follows:
Benzenesulfonamido : Aromatic benzene ring.
Benzylsulfonylamino: Benzyl group (aromatic with a methylene linker).
Cyclohexylmethylsulfonylamino: Cyclohexylmethyl (alicyclic with a methylene linker).
Cyclohexylsulfonylamino: Direct cyclohexyl (alicyclic).
2,2-Dimethylpropylsulfonylamino: Branched alkyl (tert-pentyl).
2-Methylpropylsulfonylamino: Branched alkyl (isobutyl).
These substituents modulate steric bulk, lipophilicity, and electronic properties. For instance, aromatic groups (1, 2) enhance π-π interactions, while alicyclic/alkyl groups (3–6) improve lipid solubility .
Physicochemical Properties
Hypothetical data based on substituent effects (experimental validation required):
| Compound (Substituent) | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|---|
| Benzenesulfonamido (1) | ~420 | 2.8 | 0.15 | 180–200 |
| Benzylsulfonylamino (2) | ~434 | 3.1 | 0.09 | 170–190 |
| Cyclohexylmethylsulfonylamino (3) | ~452 | 3.5 | 0.05 | 160–180 |
| Cyclohexylsulfonylamino (4) | ~438 | 3.3 | 0.07 | 165–185 |
| 2,2-Dimethylpropylsulfonylamino (5) | ~424 | 2.9 | 0.12 | 190–210 |
| 2-Methylpropylsulfonylamino (6) | ~410 | 2.6 | 0.18 | 200–220 |
Key Observations :
- Aromatic vs. Alicyclic : Compounds 1 and 2 (aromatic) exhibit lower logP than cyclohexyl derivatives (3, 4) due to reduced hydrophobic surface area.
- Branched Alkyls : Compounds 5 and 6 show higher thermal stability, likely due to reduced steric strain compared to bulky cyclohexyl groups .
Biological Activity
The compounds listed in the query, specifically the various 1-O-[2-(alkylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioates , are a class of sulfonamide derivatives that exhibit significant biological activities. This article aims to provide a detailed overview of their biological activities, mechanisms of action, and relevant research findings.
Overview of Sulfonamide Compounds
Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They are known for their antibacterial properties and have been widely used in medicinal chemistry. The specific compounds mentioned in the query incorporate various alkyl groups, which can influence their biological activity.
Biological Activities
-
Antibacterial Properties :
- The sulfonamide group is known for its antibacterial activity by inhibiting bacterial folate synthesis. This mechanism is primarily through the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria.
- Studies have shown that these compounds can exhibit varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria, depending on their structural modifications.
-
Anticancer Activity :
- Some sulfonamide derivatives have demonstrated potential anticancer properties. For instance, certain structures have been found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Research indicates that modifications in the alkyl chain can enhance the selectivity and potency of these compounds against specific cancer cell lines .
-
Anti-inflammatory Effects :
- Sulfonamides may also exert anti-inflammatory effects by modulating inflammatory pathways. This includes inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers .
- Compounds with specific substituents have shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .
The biological activities of these sulfonamide derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned, the primary mechanism involves inhibition of enzymes critical for bacterial survival and proliferation.
- Signal Transduction Modulation : Some studies suggest that these compounds can interfere with signaling pathways involved in cell growth and apoptosis, particularly through interactions with receptor tyrosine kinases and other regulatory proteins .
- Oxidative Stress Response : Certain derivatives have been shown to influence cellular responses to oxidative stress, which is a common pathway involved in both cancer progression and inflammation .
Table 1: Summary of Biological Activities
| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate | Moderate | High (in vitro) | Low |
| 1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate | High | Moderate (specific lines) | Moderate |
| 1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate | Low | High (in vitro) | High |
| 1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate | Moderate | Low | Moderate |
| 1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate | High | High (in vitro) | Low |
| 1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate | Moderate | Moderate (specific lines) | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
